An In-depth Technical Guide to 4'-Chloropropiophenone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4'-Chloropropiophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Chloropropiophenone, identified by the CAS number 6285-05-8 , is an aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a chlorophenyl group attached to a propiophenone backbone, makes it a versatile precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, key applications, and essential safety information, serving as a critical resource for professionals in the chemical and pharmaceutical industries.
Physicochemical and Spectroscopic Properties
4'-Chloropropiophenone is a white to off-white crystalline solid at room temperature.[2][3] A thorough understanding of its properties is fundamental to its application and handling.
Table 1: Physicochemical Properties of 4'-Chloropropiophenone
| Property | Value | Source(s) |
| CAS Number | 6285-05-8 | [1][3] |
| Molecular Formula | C₉H₉ClO | [1][4] |
| Molecular Weight | 168.62 g/mol | [1][4] |
| Appearance | White to almost white powder or crystal | [2][3] |
| Melting Point | 35-37 °C | [5] |
| Boiling Point | 95-97 °C at 1 mmHg | [5] |
| Synonyms | 4-Chlorophenyl ethyl ketone, p-Chloropropiophenone, 1-(4-chlorophenyl)propan-1-one | [1][3] |
Spectroscopic Characterization
The structural elucidation and purity assessment of 4'-Chloropropiophenone rely on standard spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group, typically observed in the range of 1680-1665 cm⁻¹. Other significant absorptions include those for aromatic C-H and C=C stretching.[6] A representative IR spectrum is available from various sources.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific chemical shift and coupling constant data can vary slightly with the solvent and instrument, typical values are available in spectral databases.[1][8][9] The ¹H NMR spectrum will show characteristic signals for the ethyl group protons and the aromatic protons. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons.[10]
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of 4'-Chloropropiophenone.[11][12] The mass spectrum typically shows a molecular ion peak (M+) and characteristic fragmentation patterns, including major peaks at m/z 139, 111, and 141.[1]
Synthesis of 4'-Chloropropiophenone
The most prevalent and industrially significant method for the synthesis of 4'-Chloropropiophenone is the Friedel-Crafts acylation of chlorobenzene.
Friedel-Crafts Acylation: Mechanism and Protocol
This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with propionyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation mechanism for 4'-Chloropropiophenone synthesis.
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Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, add chlorobenzene (0.1 mol) and dichloromethane (100 mL) as the solvent.
-
Catalyst Addition: Cool the mixture to 10 °C and slowly add anhydrous aluminum trichloride (0.12 mol) with continuous stirring.
-
Acylating Agent Addition: Add propionyl chloride (0.11 mol) dropwise to the reaction mixture, maintaining the temperature at 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of chlorobenzene.
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture into a solution of 5% citric acid (100 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (100 mL) and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter to remove the drying agent and concentrate the mother liquor under reduced pressure.
-
The resulting white solid is collected. The crude product can be further purified by recrystallization.
-
This process typically yields 4'-Chloropropiophenone with a purity of over 98% (as determined by HPLC).
-
Applications in Industry
4'-Chloropropiophenone is a key intermediate in several industrial sectors due to its reactive nature.
Pharmaceutical Synthesis
It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its presence in the synthetic pathway of analgesics and anti-inflammatory drugs is particularly noteworthy.[2]
Agrochemicals and Specialty Chemicals
This compound is also utilized in the production of agrochemicals and other fine or specialty chemicals.[2]
Other Industrial Uses
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Fragrance Industry: It is used in the formulation of fragrances and perfumes.[2]
-
Polymer Chemistry: 4'-Chloropropiophenone can act as a photoinitiator in polymerization processes, particularly for UV-cured coatings and adhesives.[2]
Analytical Methods
The purity and concentration of 4'-Chloropropiophenone are typically determined using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 4'-Chloropropiophenone.
-
Gas Chromatography (GC): Given its volatility, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an effective analytical tool.[3]
Safety and Handling
Proper handling of 4'-Chloropropiophenone is essential to ensure laboratory and personnel safety.
Table 2: GHS Hazard Information for 4'-Chloropropiophenone
| Hazard Statement | Classification | Source(s) |
| H302 | Harmful if swallowed | [1][13] |
| H315 | Causes skin irritation | [1][13] |
| H319 | Causes serious eye irritation | [1][13] |
| H317 | May cause an allergic skin reaction | [1][13] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5] Recommended storage temperature is often refrigerated (0-10°C).[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]
Toxicological Data
Conclusion
4'-Chloropropiophenone is a compound of considerable industrial and scientific importance. Its well-defined properties and established synthesis routes make it a valuable intermediate for a wide range of applications, most notably in the pharmaceutical sector. A comprehensive understanding of its chemistry, handling, and analytical characterization, as outlined in this guide, is crucial for its safe and effective utilization in research and development. Further studies to fully elucidate its toxicological profile would be beneficial for a complete risk assessment.
References
-
PubChem. 4'-Chloropropiophenone. National Center for Biotechnology Information. [Link]
-
SpectraBase. 4'-Chloropropiophenone - Optional[MS (GC)] - Spectrum. [Link]
-
ATB. 4-Chloropropiophenone | C9H9ClO | MD Topology | NMR | X-Ray. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
mzCloud. 4 Chloropropiophenone. [Link]
-
SYNTHETIKA. 4-chloropropiophenone, 4'-Chloropropiophenone 99%. [Link]
-
precisionFDA. 4'-CHLOROPROPIOPHENONE. [Link]
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]
-
WebSpectra. IR Absorption Table. [Link]
Sources
- 1. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4'-Chloropropiophenone | 6285-05-8 | TCI AMERICA [tcichemicals.com]
- 4. GSRS [precision.fda.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. 4'-Chloropropiophenone(6285-05-8) IR Spectrum [chemicalbook.com]
- 8. 4-Chloropropiophenone | C9H9ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 3-CHLORO-4'-FLUOROPROPIOPHENONE(347-93-3) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. 4-chloropropiophenone, 4'-Chloropropiophenone 99% - SYNTHETIKA [synthetikaeu.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
